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Compound of Interest

Compound Name: 4,7-Dimethyl-1-benzofuran-3-one

CAS No.: 20895-45-8

Cat. No.: B1582224 Get Quote

Executive Summary & Chemical Context
The benzofuran-3-one (coumaran-3-one) scaffold is a privileged structure in medicinal

chemistry, serving as the core for aurones and flavonoids with documented antifungal, anti-

inflammatory, and anticancer activities.[1][2] The specific derivative, 4,7-Dimethyl-1-
benzofuran-3-one, presents a unique crystallographic case study due to the steric influence of

the methyl substituents at the 4- and 7-positions.[1][3][2]

This guide details the end-to-end workflow for the structural elucidation of this compound.

Unlike standard routine analysis, the presence of the 4-methyl group (proximal to the C3-

carbonyl) and the 7-methyl group (proximal to the O1-ether) requires specific attention to

molecular planarity, bond angle distortion, and supramolecular packing motifs.[1][2]

Experimental Workflow: From Synthesis to
Structure
To ensure high-fidelity structural data, the following protocol synthesizes best practices in

crystal engineering and X-ray diffraction (XRD).

Crystallization Strategy
The lipophilic nature of the dimethyl-substituted benzene ring necessitates a slow-evaporation

approach using polarity-graded solvent systems.[1][3][2][4]
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Method
Solvent System
(v/v)

Rationale
Expected
Morphology

Slow Evaporation
Ethanol : Hexane (1:

[1][3][2][4]1)

Balances solubility

(EtOH) with

antisolvent pressure

(Hexane) to drive

nucleation.[3][2][4][5]

Prismatic / Block

Vapor Diffusion
THF (inner) / Pentane

(outer)

THF solubilizes the

ketone; pentane

diffusion slowly lowers

solubility, minimizing

defects.[3][2][4][5]

High-quality Needles

Sublimation
In vacuo (0.1 Torr,

60°C)

Ideal for purifying the

volatile 4,7-dimethyl

derivative if solvation

issues persist.[1][3][2]

Platy crystals

Data Acquisition Protocol (SC-XRD)[1][2][3]
Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption

effects from the aromatic density, though Cu is acceptable for small organic crystals.[1][3][2]

[4]

Temperature: Data collection at 100 K is mandatory. Methyl group rotation at room

temperature creates high thermal displacement parameters (ellipsoids), obscuring precise

bond lengths.[3][2][4][5]

Resolution: Target a resolution of 0.75 Å or better to resolve the electron density of the

methyl hydrogens, which is critical for analyzing C-H...O interactions.

Structural Elucidation & Logic
This section details the specific structural features to analyze, grounded in the causality of the

substituent effects.
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Molecular Conformation Analysis
The core benzofuran-3(2H)-one system is nominally planar.[1][3][2][4] However, the 4-methyl

substituent introduces a "peri-interaction" effect with the C3-carbonyl group.[1][3][2][4]

Hypothesis: Expect a slight deviation from planarity in the furanone ring or an expansion of

the C3a-C3-O(carbonyl) bond angle (>125°) to relieve steric strain between the 4-Me

hydrogens and the carbonyl oxygen.[1][2][4]

Validation: Measure the torsion angle ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

(C4-C3a-C3-O).[1][3][4] A value significantly deviating from 0° or 180° indicates steric
warping.[3][2][4][5]

Supramolecular Architecture
In the absence of strong hydrogen bond donors (OH, NH), the crystal packing of 4,7-Dimethyl-
1-benzofuran-3-one is governed by weak directional forces.[1][3][2]

Primary Interaction:C-H...O Hydrogen Bonding.[1][3][2][4][5] The C2-methylene protons are

acidic (adjacent to carbonyl and ether oxygen) and will act as donors to the Carbonyl

Oxygen (Acceptor) of a neighboring molecule.[2][4][5]

Search Motif: Look for Centrosymmetric Dimers (ngcontent-ng-c1989010908="" _nghost-

ng-c2193002942="" class="inline ng-star-inserted">

or

graph sets).[3][4][5]

Secondary Interaction:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

-

Stacking. The 4,7-dimethyl substitution increases the electron density of the benzene ring.[4]
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Packing Mode: Expect "Head-to-Tail" stacking to minimize the steric repulsion of the

methyl groups between layers.[1][3][2][4]

Advanced Analysis: Hirshfeld Surfaces
To quantify the "invisible" forces stabilizing the crystal, you must perform Hirshfeld Surface

Analysis (using CrystalExplorer or similar tools).[2][4][5]

d_norm Surface: Map the contact distances. Red spots will highlight the C-H...O interactions

(shorter than van der Waals radii).[3][2][4][5]

Fingerprint Plot:

H...H Contacts: Will dominate the plot (>50% contribution) due to the two methyl groups.

[2][4][5]

O...H Contacts: Look for sharp "spikes" at the bottom left, representing the C2-H...O=C

interaction.[1][3][4]

Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from crystal growth to pharmaceutical property

prediction, highlighting the critical decision points.
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4,7-Dimethyl-1-benzofuran-3-one
(Target)

Crystallization
(EtOH/Hexane)

Purification

SC-XRD Data Collection
(100 K, Mo-Kα)

Single Crystal Selection

Structure Solution
(SHELXT / OLEX2)

Diffraction Pattern

Conformation Check
(4-Me vs C=O Sterics)

Geometry

Packing Analysis
(C-H...O & Pi-Stacking)

Lattice

Hirshfeld Surface
(Quantify H...H vs O...H)

Validate Sterics Map Interactions

Pharma Implications
(Solubility / Polymorphism)

Energy Framework

Click to download full resolution via product page

Caption: Workflow for structural elucidation, linking experimental inputs to advanced

computational analysis.
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Data Presentation Standards
When reporting the structure of 4,7-Dimethyl-1-benzofuran-3-one, summarize the core

metrics in a standardized table to facilitate comparison with other benzofuran derivatives.

Table 1: Key Crystallographic Parameters (Template)

Parameter Description Target Value / Expectation

Space Group Symmetry of the unit cell
Likely P2₁/c or P-1 (Common

for organic ketones)

Z / Z' Molecules per unit cell
Z=4 (Monoclinic) is typical.[1]

[3][2][4][6]

C3=O Distance Carbonyl bond length 1.21 – 1.23 Å

C2-C3 Distance
Bond length (ketone to ether-

C)

1.50 – 1.52 Å (Single bond

character)

Dihedral Angle Planarity of Benzene vs. Furan
< 2° (Planar) or > 5° (Buckled

by 4-Me)

Packing Efficiency Kitaigorodskii Index ~65-70%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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